Spiro-OMeTAD

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

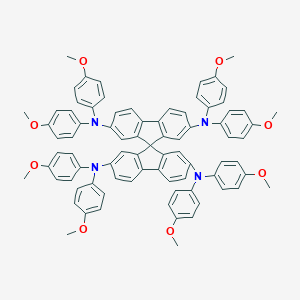

Spiro-OMeTAD, also known as 2,2’,7,7’-tetrakis [N,N-di (4-methoxyphenyl)amino]-9,9’-spirobifluorene, is a heavily substituted spirobifluorene derivative . It is a high-mobility organic semiconductor hole transport material (HTM) used in electron transport layer in sensors, OPV and OLED applications . It is the best solid-state hole transporting material used to replace the liquid electrolyte for DSSC solar cells .

Synthesis Analysis

The concept of spirolinkage for synthesis of spiro-based HTMs is discussed in the literature . The hole mobility of this compound depends on the types of dopants and doping concentration .Molecular Structure Analysis

This compound is a heavily substituted spirobifluorene derivative . The concept of spirolinkage for synthesis of spiro-based HTMs is discussed in the literature .Chemical Reactions Analysis

At the cathode, oxygen is reduced to form OH− with the help of H2O, while the anodic reaction is the oxidation of this compound to form this compound+. Diffusion of Li+ towards the surface of the Ag electrode completes the electrochemical cycle and increases the conductivity of the hole-transporting layer .Physical And Chemical Properties Analysis

This compound is a high-mobility organic semiconductor hole transport material (HTM) used in electron transport layer in sensors, OPV and OLED applications . The hole mobility of this compound depends on the types of dopants and doping concentration .Wissenschaftliche Forschungsanwendungen

Perovskit-Solarzellen (PSCs) - Lochtransport-Schicht

Spiro-OMeTAD ist weithin anerkannt für seine Rolle als Lochtransport-Schicht (HTL) in Perovskit-Solarzellen. Es erleichtert die Bewegung von positiven Ladungsträgern (Löchern) von der Perovskit-Schicht zu den Elektroden . Diese Verbindung steht an der Spitze hocheffizienter PSCs, da sie die Stabilität und Leistung der Geräte verbessern kann. Modifikationen an this compound, wie z. B. Dotierung mit Lithiumsalzen, wurden untersucht, um seine elektrischen Eigenschaften zu verbessern .

Organische Halbleiter - Elektronische Geräte

Als organischer Halbleiter trägt this compound zur Entwicklung von Dünnschicht-Elektronikgeräten jenseits von Solarzellen bei. Seine elektronischen und morphologischen Eigenschaften sind entscheidend für die Leistung von Geräten wie organischen Leuchtdioden (OLEDs) und organischen Feldeffekttransistoren (OFETs) .

Grenzflächen-Engineering - Oberflächenpassivierung

This compound-Derivate werden als Oberflächenpassivierungsmoleküle verwendet, um die Grenzfläche zwischen der Perovskit-Schicht und den trägerselektiven Schichten in PSCs zu verbessern. Dies erhöht die Effizienz und Stabilität der Zellen, indem die Defektdichte reduziert und die Lochauskopplung beschleunigt wird .

Radikal-Dotierungsstrategien

Innovative Dotierungsstrategien mit Radikalen wurden eingesetzt, um die Leitfähigkeit von this compound zu erhöhen. Dieser Ansatz entkoppelt die Leitfähigkeit von der Abstimmbarkeit der Austrittsarbeit, was neue Möglichkeiten zur Optimierung optoelektronischer Geräte bietet .

Umweltstabilität - Hydrophober Charakter

Die hydrophobe Natur von this compound-basierten Molekülen trägt zur Umweltstabilität von PSCs bei. Diese Eigenschaft ist besonders vorteilhaft, um eine durch Feuchtigkeit verursachte Degradation zu verhindern, die eine häufige Herausforderung bei der Langlebigkeit von Solarzellen darstellt .

Ionen-modulierte Dotierung

Die ionen-modulierte Dotierung von this compound wurde untersucht, um effizientere und stabilere PSCs zu erreichen. Diese Methode beinhaltet die Verwendung von ionischen Salzen, um die Energetik von Loch-Polaronen zu modulieren, wodurch die Austrittsarbeit und Leitfähigkeit des Materials erhöht werden .

Photovoltaikforschung - Leitprinzipien

This compound hat wichtige Erkenntnisse zu den Leitprinzipien für die Entwicklung zukünftiger HTLs geliefert. Die Erforschung seiner Eigenschaften hat zu einem besseren Verständnis dessen geführt, was ein Material benötigt, um als HTL erfolgreich zu sein, einschließlich der Interaktion mit Dotierstoffen und Umweltbelastungen .

Optoelektronische Anwendungen - Designstrategien

Die Lehren aus der Verwendung von this compound in PSCs werden auf andere Arten von organischen elektronischen Geräten angewendet. Sein Erfolg hat Designstrategien für neue Materialien inspiriert, die darauf abzielen, die Stabilität, Effizienz und die Kommerzialisierungsaussichten verschiedener optoelektronischer Anwendungen zu verbessern .

Wirkmechanismus

Target of Action

The primary target of Spiro-OMeTAD is to serve as a hole transport layer (HTL) in perovskite solar cells . The choice of HTLs is a key factor for achieving efficient and stable PSCs . This compound has been proven to be the most suitable small molecule HTL material in n–i–p PSCs .

Mode of Action

This compound interacts with its targets primarily through oxidation . The oxidation of this compound is facilitated by complexation between the zinc cation and tert-butylpyridine (tBP) even in the absence of oxygen and light . In addition, electron transfer from neutral this compound to radicals provides free holes to instantly increase the conductivity and work function .

Biochemical Pathways

The key biochemical pathway affected by this compound involves the oxidation process . The oxygen oxidizes the this compound film while LiTFSI acts as a mediator in the reaction between O2 and this compound, producing a TFSI-stabilized radical cation along with lithium oxides .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties related to its distribution and action within the PSC. Single crystals of Spiro(TFSI)2 were grown, and the optical and electronic properties were characterized and compared with neutral this compound .

Result of Action

The result of this compound’s action is an increase in the conductivity and hole mobility of the HTL in PSCs . This leads to an improvement in the power conversion efficiency (PCE) of PSCs .

Action Environment

The action of this compound is significantly influenced by environmental factors, including oxygen and moisture levels . The traditional oxidation process relies on the slow ingress of O2 into and diffusion through this compound:LiTFSI, which would usually take several hours or days and is heavily dependent on ambient conditions .

Safety and Hazards

Zukünftige Richtungen

Various types of spiro-linked organic small molecules have been reported to overcome the reported disadvantages of spiro-OMeTAD, such as a complex synthetic route, high synthetic cost, and requirement for hygroscopic dopants to improve the charge-carrier mobility and device performance, which significantly limits this compound for large-scale application in the future .

Eigenschaften

IUPAC Name |

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXWNHPWWKGTKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H68N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583231 |

Source

|

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1225.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207739-72-8 |

Source

|

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.